1-(5-Amino-2-iodophenyl)propan-1-one
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Overview
Description
1-(5-Amino-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol This compound is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Amino-2-iodophenyl)propan-1-one can be synthesized through several methods. One common approach involves the iodination of 5-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The iodination is typically carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The resulting iodinated product is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(5-Amino-2-iodophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-iodophenyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and other biochemical processes. The propanone group can undergo nucleophilic addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a hydroxyl group instead of an iodine atom.
1-(5-Amino-2-chlorophenyl)propan-1-one: This compound has a chlorine atom instead of an iodine atom.
1-(5-Amino-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of an iodine atom
Uniqueness
1-(5-Amino-2-iodophenyl)propan-1-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
1-(5-amino-2-iodophenyl)propan-1-one |
InChI |
InChI=1S/C9H10INO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 |
InChI Key |
XKTSMZYWWGVUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)I |
Origin of Product |
United States |
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